2-p-Tolylbenzo[d]oxazole-5-carboxylic acid
Overview
Description
2-p-Tolylbenzo[d]oxazole-5-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound features a benzo[d]oxazole core with a carboxylic acid group at the 5-position and a p-tolyl group at the 2-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-p-Tolylbenzo[d]oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminophenol with p-tolualdehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts, solvents like toluene or ethanol, and controlled temperatures to facilitate the formation of the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as copper ferrite nanocomposites can be employed to catalyze the reaction, and the use of green chemistry principles, such as solvent-free conditions or aqueous media, can be explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-p-Tolylbenzo[d]oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield reduced oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-p-Tolylbenzo[d]oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological targets.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-p-Tolylbenzo[d]oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, such as proteins and nucleic acids. The carboxylic acid group can form ionic interactions with positively charged residues, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylbenzo[d]oxazole-5-carboxylic acid
- 2-Methylbenzo[d]oxazole-5-carboxylic acid
- 2-Chlorobenzo[d]oxazole-5-carboxylic acid
Uniqueness
2-p-Tolylbenzo[d]oxazole-5-carboxylic acid is unique due to the presence of the p-tolyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity compared to other similar compounds. The specific substitution pattern also allows for targeted modifications, making it a versatile scaffold for the development of new chemical entities.
Properties
IUPAC Name |
2-(4-methylphenyl)-1,3-benzoxazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-9-2-4-10(5-3-9)14-16-12-8-11(15(17)18)6-7-13(12)19-14/h2-8H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJFUQXKOKXYMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468568 | |
Record name | 2-p-tolylbenzo[d]oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63556-98-9 | |
Record name | 2-p-tolylbenzo[d]oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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